

An In-depth Technical Guide to the Characterization of 5-Methoxypyrimidine-2-carbaldehyde

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Compound of Interest

Compound Name: 5-Methoxypyrimidine-2-carbaldehyde

Cat. No.: B1321187

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Abstract

5-Methoxypyrimidine-2-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including nucleobases and various therapeutic agents. The presence of a reactive aldehyde group at the 2-position and a methoxy group at the 5-position makes it a versatile intermediate for the synthesis of a wide range of more complex molecular architectures. This technical guide provides a comprehensive overview of the characterization of **5-Methoxypyrimidine-2-carbaldehyde**, including its physicochemical properties, spectroscopic data, a plausible synthetic route, and its potential reactivity and applications. Due to the limited availability of experimental data in peer-reviewed literature, some of the presented data is based on established chemical principles and analysis of structurally related compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Methoxypyrimidine-2-carbaldehyde**. It is important to note that while the molecular formula and weight are definitive, other physical properties are predicted based on its structure and data from

analogous compounds, as specific experimental values are not readily available in the literature.

Property	Value	Source/Method
CAS Number	220114-83-0	Chemical Abstracts Service
Molecular Formula	C ₆ H ₆ N ₂ O ₂	---
Molecular Weight	138.12 g/mol	---
Appearance	Predicted: Off-white to light yellow powder	Based on similar compounds[1]
Melting Point	Predicted: Not available. Likely a solid at room temperature.	---
Boiling Point	Predicted: Not available.	---
Solubility	Predicted: Soluble in organic solvents such as chloroform and methanol.	Based on general properties of similar heterocycles
Purity	≥98% (Commercially available)	[1]
Storage	Keep in a cool place.	[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of **5-Methoxypyrimidine-2-carbaldehyde**. The following tables present the predicted spectroscopic data based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for **5-Methoxypyrimidine-2-carbaldehyde** in a standard deuterated solvent like CDCl₃ are outlined below. The predictions are based on the analysis of similar pyrimidine derivatives and known substituent effects.

Table 2.1: Predicted ¹H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4, H-6	~8.9	s	-
-CHO	~9.9	s	-
-OCH ₃	~4.0	s	-

Table 2.2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	~190
C-2	~155
C-5	~160
C-4, C-6	~158
-OCH ₃	~56

Infrared (IR) Spectroscopy

The IR spectrum of **5-Methoxypyrimidine-2-carbaldehyde** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2.3: Predicted IR Spectral Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (aldehyde)	2850-2750	Medium, sharp
C=O stretch (aldehyde)	1710-1690	Strong
C=N stretch (pyrimidine ring)	1600-1550	Medium-Strong
C=C stretch (pyrimidine ring)	1500-1450	Medium-Strong
C-O stretch (methoxy)	1250-1200	Strong

Mass Spectrometry (MS)

The mass spectrum of **5-Methoxypyrimidine-2-carbaldehyde** under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 2.4: Predicted Mass Spectrometry Data

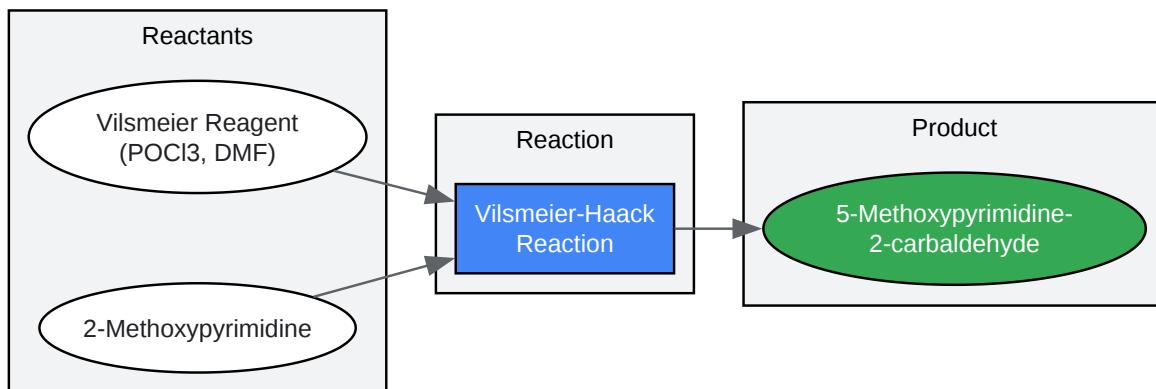
m/z	Proposed Fragment Ion	Proposed Neutral Loss
138	[M] ⁺	---
137	[M-H] ⁺	H [•]
110	[M-CO] ⁺	CO
109	[M-CHO] ⁺	CHO [•]
95	[M-CHO, -CH ₂] ⁺	CHO [•] , CH ₂

Synthesis and Reactivity

Plausible Synthetic Route: Vilsmeier-Haack Reaction

A common and effective method for the formylation of electron-rich heterocyclic compounds is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the pyrimidine ring. The methoxy group at the 5-position is

electron-donating, activating the ring towards electrophilic substitution, although the nitrogen atoms are deactivating. The formylation is expected to occur at the 2-position.

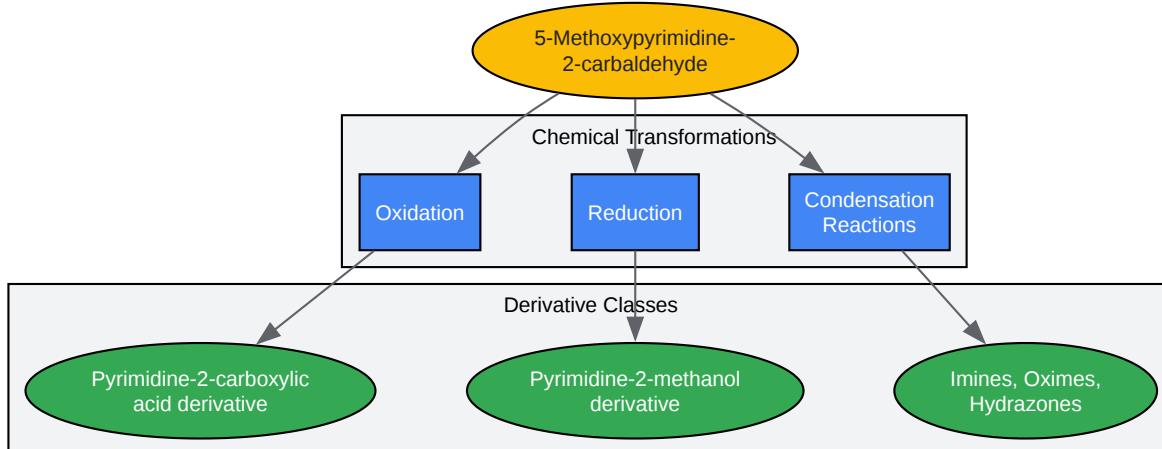


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Caption: Plausible synthetic workflow for **5-Methoxypyrimidine-2-carbaldehyde**.

Reactivity and Potential Applications

The aldehyde functional group of **5-Methoxypyrimidine-2-carbaldehyde** is a versatile handle for a variety of chemical transformations, making it a valuable building block in organic synthesis. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines, oximes, and hydrazones. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecules with potential biological activities. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.



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Caption: Potential reaction pathways for **5-Methoxypyrimidine-2-carbaldehyde**.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and characterization of **5-Methoxypyrimidine-2-carbaldehyde**.

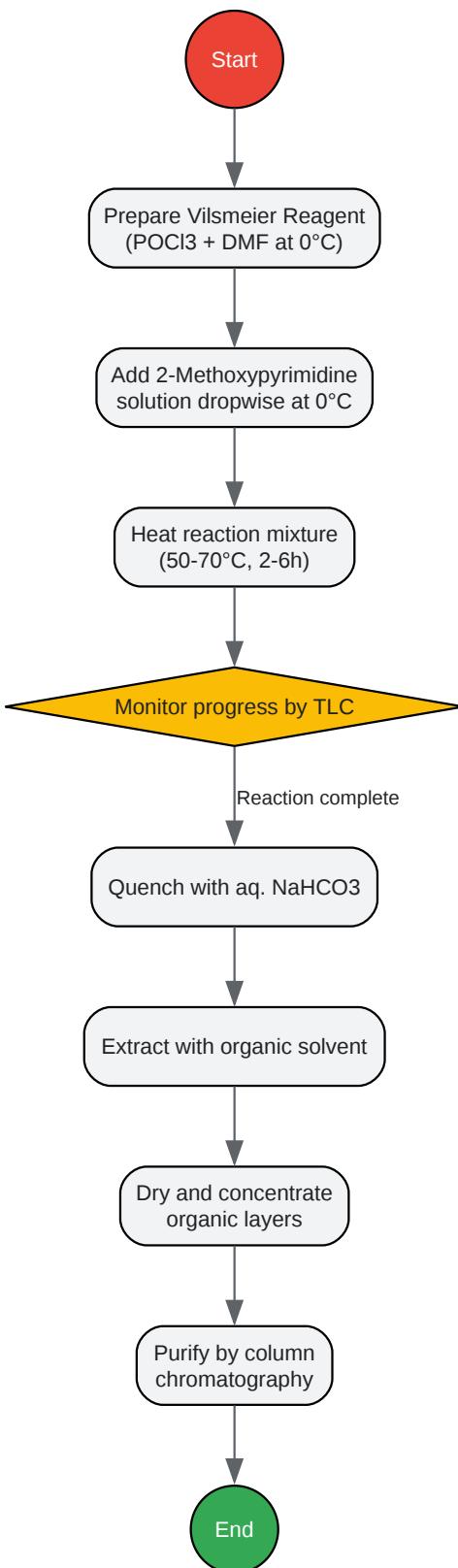
Synthesis Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of an electron-rich pyrimidine.

- Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (2.0 eq). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃) (1.1 eq) dropwise to the stirred DMF over a period of 30 minutes, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.
- Formylation Reaction: Dissolve the starting material, 2-methoxypyrimidine (1.0 eq), in a suitable anhydrous solvent (e.g., dichloromethane or excess DMF). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the

reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- **Work-up and Purification:** After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **5-Methoxypyrimidine-2-carbaldehyde**.



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Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Analytical Protocols

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Sample Preparation: For a solid sample, a small amount of the finely ground powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

5-Methoxypyrimidine-2-carbaldehyde is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. This technical guide has provided a

comprehensive overview of its characterization, including its physicochemical properties, predicted spectroscopic data, and a plausible synthetic route via the Vilsmeier-Haack reaction. The provided experimental protocols offer a practical framework for its synthesis and analysis. Further research into the experimental validation of the predicted data and the exploration of its reactivity will undoubtedly expand its applications in the development of novel therapeutic agents and other advanced materials.

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References

- 1. chemscene.com [chemscene.com]
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